2-deoxy-D-ribose-1-13C

NMR Relaxation Conformational Flexibility Deoxyribose Dynamics

2-Deoxy-D-ribose-1-13C provides site-specific 13C enrichment at C1 for NMR and MS, enabling clean, well-resolved signals for precise quantitation of anomeric equilibria and metabolic flux without spectral congestion from uniform labeling[reference:0]. Ideal for high-throughput metabolomics and biosynthetic fractional enrichment studies[reference:1].

Molecular Formula C5H10O4
Molecular Weight 135.123
CAS No. 478511-57-8
Cat. No. B583558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-deoxy-D-ribose-1-13C
CAS478511-57-8
Synonyms2-Deoxy-D-erythro-pentose-1-13C;  2-Deoxy-D-arabinose-1-13C;  D-(-)-2-Deoxyribose-1-13C;  Deoxyribose-1-13C;  Thyminose-1-13C; 
Molecular FormulaC5H10O4
Molecular Weight135.123
Structural Identifiers
SMILESC1C(C(COC1O)O)O
InChIInChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1/i5+1
InChIKeyASJSAQIRZKANQN-VCIQXELJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxy-D-ribose-1-13C (CAS 478511-57-8): High-Purity Site-Specific 13C-Labeled Deoxyribose for NMR Metabolic Tracing and Structural Biology Procurement


2-Deoxy-D-ribose-1-13C (CAS 478511-57-8) is a site-specifically 13C-enriched pentose sugar with the carbon-13 isotope positioned exclusively at the C1 carbon of the deoxyribose ring . It is supplied as a white powder with a molecular weight of 135.10 g/mol and is commercially available with an isotopic enrichment of 99 atom% 13C and a chemical purity of 98% . As a stable isotope-labeled analog of 2-deoxy-D-ribose (unlabeled CAS 533-67-5), this compound serves as a non-radioactive tracer for NMR spectroscopy and mass spectrometry investigations of nucleic acid metabolism, DNA synthesis, and carbohydrate biochemistry . The site-specific placement of the 13C label at the anomeric C1 position confers unique experimental utility for tracking carbon flux through specific metabolic nodes and for resolving conformational dynamics of the deoxyribose ring that cannot be achieved with uniformly labeled or unlabeled comparators [1].

Why Unlabeled or Uniformly 13C-Labeled 2-Deoxy-D-ribose Cannot Substitute for 2-Deoxy-D-ribose-1-13C in Quantitative NMR and Flux Studies


Substituting 2-deoxy-D-ribose-1-13C with unlabeled 2-deoxy-D-ribose (CAS 533-67-5) eliminates the ability to detect and quantify the compound via 13C NMR spectroscopy altogether, as the natural abundance of 13C (∼1.1%) provides insufficient signal for most kinetic and structural experiments [1]. Replacing it with uniformly 13C-labeled 2-deoxy-D-ribose-13C5 (CAS 266998-43-0), while providing enhanced sensitivity, introduces extensive 13C-13C scalar coupling that severely complicates spectral interpretation and obscures site-specific relaxation and flux measurements [2]. In contrast, the single site-specific 13C enrichment at C1 in 2-deoxy-D-ribose-1-13C yields a clean, well-resolved NMR signal that enables precise quantitation of anomeric equilibria, site-specific relaxation dynamics, and metabolic flux partitioning without the spectral congestion inherent to uniformly labeled isotopomers [2][3]. This differential spectral simplicity is critical for reproducible integration in high-throughput NMR metabolomics workflows and for accurate determination of biosynthetic fractional enrichment in metabolic flux analysis [3].

2-Deoxy-D-ribose-1-13C Product-Specific Quantitative Differentiation Evidence Versus Unlabeled and Uniformly Labeled Comparators


Site-Specific 13C Relaxation Dynamics at C1 Enables Unique Conformational Analysis of Deoxyribose Ring Flexibility Not Accessible with Unlabeled or Uniformly Labeled Analogs

13C T1 relaxation times and Nuclear Overhauser Enhancement (NOE) values measured for 2-deoxy-D-ribose-1-13C reveal that the C1 carbon exhibits distinct relaxation behavior compared to other ring carbons, enabling site-specific characterization of deoxyribose ring puckering dynamics that is masked in unlabeled material due to low natural abundance signal-to-noise [1]. In uniformly 13C-labeled deoxyribose, the presence of 13C-13C dipolar coupling contributions to relaxation complicates the extraction of site-specific motional parameters, whereas the isolated 13C spin at C1 provides a pure, interpretable relaxation probe [2].

NMR Relaxation Conformational Flexibility Deoxyribose Dynamics

99 Atom% 13C Isotopic Enrichment at C1 Provides 99-Fold Signal Enhancement Over Natural Abundance 13C for Quantitative Anomeric Equilibrium Determination by NMR

The target compound is commercially supplied with 99 atom% 13C isotopic enrichment at the C1 position . This level of enrichment provides approximately 99-fold higher 13C NMR signal intensity compared to the natural abundance 13C content (∼1.1%) present in unlabeled 2-deoxy-D-ribose [1], enabling quantitative integration of anomeric species (α-pyranose, β-pyranose, α-furanose, β-furanose, and open-chain forms) with high precision and reduced acquisition times [2].

NMR Quantitation Anomeric Equilibrium Isotopic Enrichment

Site-Specific 13C Labeling at C1 Enables Unambiguous Metabolic Flux Ratio Analysis via Biosynthetic Fractional 13C Labeling Without Isotopomer Spectral Overlap

In metabolic flux ratio analysis by biosynthetic fractional 13C labeling, site-specifically labeled precursors such as 2-deoxy-D-ribose-1-13C yield distinct, well-resolved 13C NMR multiplet patterns that can be unambiguously deconvoluted to derive flux ratios [1]. Uniformly 13C-labeled precursors produce complex overlapping multiplets due to extensive 13C-13C scalar couplings (JCC ∼35-45 Hz), which require computationally intensive isotopomer modeling and can introduce ambiguity in flux ratio estimation [1][2]. The C1-specific label simplifies the NMR spectrum to a single well-resolved resonance, enabling direct measurement of fractional enrichment at that specific carbon position without interference from adjacent 13C nuclei [2].

Metabolic Flux Analysis Isotopomer Analysis Biosynthetic Fractional Labeling

Optimal Research and Industrial Use Cases for 2-Deoxy-D-ribose-1-13C Based on Quantitative Differentiation Evidence


Quantitative NMR-Based Determination of 2-Deoxy-D-ribose Anomeric Equilibria in Aqueous Solution

Researchers requiring precise quantitation of the α-pyranose, β-pyranose, α-furanose, β-furanose, and open-chain forms of 2-deoxy-D-ribose in aqueous solution can leverage the 99 atom% 13C enrichment at C1 to acquire high signal-to-noise 13C NMR spectra in significantly reduced acquisition times compared to natural abundance material [1]. The single, well-resolved C1 resonance facilitates direct integration of anomeric species, enabling accurate determination of equilibrium constants under varying pH, temperature, and solvent conditions relevant to prebiotic chemistry and nucleotide synthesis .

Simplified Metabolic Flux Ratio Analysis of Pentose Phosphate Pathway and Nucleotide Biosynthesis Using Site-Specific 13C Tracers

In metabolic flux studies investigating the pentose phosphate pathway or de novo nucleotide biosynthesis, 2-deoxy-D-ribose-1-13C can be employed as a defined tracer to measure fractional 13C enrichment at the C1 position without the spectral congestion introduced by uniformly labeled isotopomers . The single 13C resonance enables direct quantitation of flux partitioning using standard 1D 13C NMR acquisition protocols, making it an accessible option for laboratories lacking dedicated metabolomics NMR infrastructure or advanced isotopomer modeling capabilities [1].

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